molecular formula C10H15N3O5S B495348 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide

5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide

Katalognummer: B495348
Molekulargewicht: 289.31g/mol
InChI-Schlüssel: VDESFQZDKMWCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide is a chemical compound with a complex structure that includes a furan ring, a sulfonamide group, and a butylamino carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide include other sulfonamides and furan derivatives. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H15N3O5S

Molekulargewicht

289.31g/mol

IUPAC-Name

5-(butylcarbamoylsulfamoyl)furan-2-carboxamide

InChI

InChI=1S/C10H15N3O5S/c1-2-3-6-12-10(15)13-19(16,17)8-5-4-7(18-8)9(11)14/h4-5H,2-3,6H2,1H3,(H2,11,14)(H2,12,13,15)

InChI-Schlüssel

VDESFQZDKMWCHE-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(O1)C(=O)N

Kanonische SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(O1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.